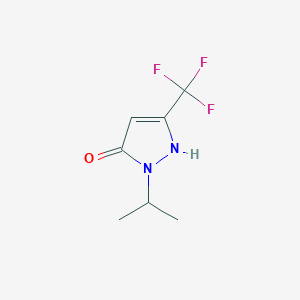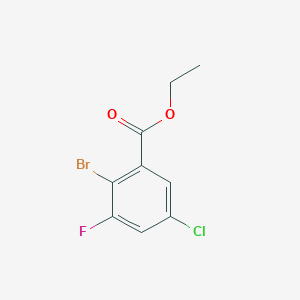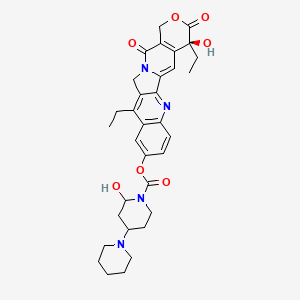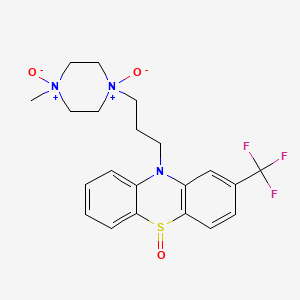
Trifluoperazine Sulfoxide N1,N4-Dioxide (Trifluoperazine N1,N4,S-Trioxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The preparation of Trifluoperazine Sulfoxide N1,N4-Dioxide involves the oxidation of trifluoperazine. The synthetic route typically includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired sulfoxide and dioxide functionalities . Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Trifluoperazine Sulfoxide N1,N4-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert the compound back to its parent form, trifluoperazine.
Substitution: The compound can undergo substitution reactions, particularly at the sulfoxide and dioxide sites. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
Trifluoperazine Sulfoxide N1,N4-Dioxide is utilized in various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in the context of antipsychotic treatments.
Industry: Employed in the development of pharmaceutical formulations and quality control processes
Mechanism of Action
The mechanism of action of Trifluoperazine Sulfoxide N1,N4-Dioxide involves its interaction with dopaminergic receptors in the brain. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, leading to a decrease in dopamine activity. This action is believed to affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Trifluoperazine Sulfoxide N1,N4-Dioxide can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Another phenothiazine antipsychotic with similar dopaminergic receptor blocking properties.
Fluphenazine: Known for its long-acting effects and used in the treatment of chronic psychoses.
Properties
Molecular Formula |
C21H24F3N3O3S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5-oxide |
InChI |
InChI=1S/C21H24F3N3O3S/c1-26(28)11-13-27(29,14-12-26)10-4-9-25-17-5-2-3-6-19(17)31(30)20-8-7-16(15-18(20)25)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |
InChI Key |
CQWLTKUDAIAQLV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)
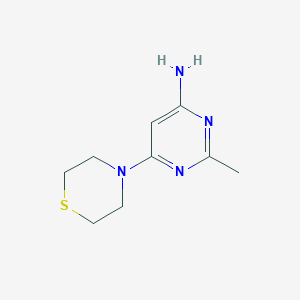
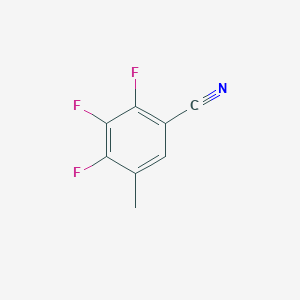
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)
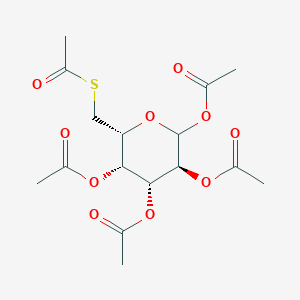


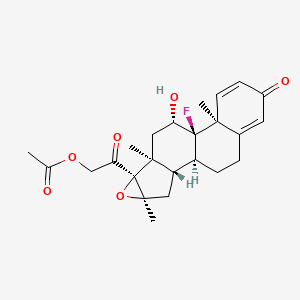
![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
